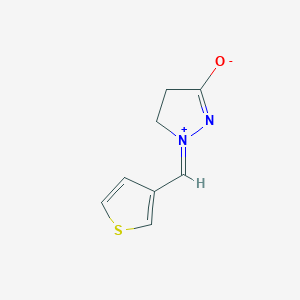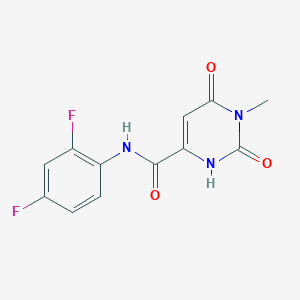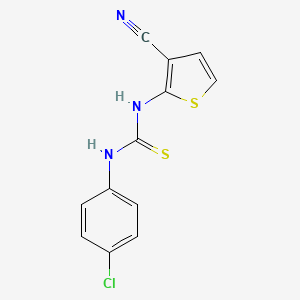
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate
Übersicht
Beschreibung
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate, also known as TPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPP is a heterocyclic compound that contains a pyrazolium ring and a thiophene ring, making it a unique and versatile molecule.
Wirkmechanismus
The mechanism of action of (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate is not well understood, but it is believed to interact with cellular components such as proteins and nucleic acids. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been shown to scavenge free radicals and protect cells from oxidative damage. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate can be easily synthesized using simple reaction conditions and is stable under normal laboratory conditions. (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate is also a versatile molecule that can be modified to tune its properties for specific applications. However, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate, including its potential applications in catalysis, organic electronics, and medicinal chemistry. In catalysis, further studies are needed to optimize the use of (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate as a ligand for various metal catalysts. In organic electronics, further studies are needed to develop new conductive polymers based on (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate and to optimize their properties for specific applications. In medicinal chemistry, further studies are needed to understand the mechanism of action of (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate and to develop new derivatives with improved efficacy and reduced toxicity. Overall, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate is a promising molecule that has the potential to make significant contributions to various fields of science and technology.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been studied extensively for its potential applications in various fields such as catalysis, organic electronics, and medicinal chemistry. In catalysis, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been used as a ligand for various metal catalysts, and it has shown promising results in the synthesis of various organic compounds. In organic electronics, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been used as a building block for the synthesis of conductive polymers, which have potential applications in flexible electronics and energy storage devices. In medicinal chemistry, (2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate has been studied for its potential as an anticancer agent, and it has shown promising results in vitro.
Eigenschaften
IUPAC Name |
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-8-1-3-10(9-8)5-7-2-4-12-6-7/h2,4-6H,1,3H2/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDALMIHFBVWSQG-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CSC=C2)N=C1[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CSC=C2)/N=C1[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(thiophen-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N',4-dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3128038.png)
![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)


![N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3128073.png)
![N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128076.png)
![N'-[5-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N-methoxymethanimidamide](/img/structure/B3128083.png)





![Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B3128129.png)
![N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B3128131.png)